molecular formula C19H15BrN4S B14169685 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- CAS No. 74101-23-8

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)-

Cat. No.: B14169685
CAS No.: 74101-23-8
M. Wt: 411.3 g/mol
InChI Key: ULEWLIZRTPXJCO-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C16H14BrN3. This compound is characterized by the presence of a pyrazole ring, a bromophenyl group, and a thiazolyl group, making it a unique structure in the realm of organic chemistry .

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and thiazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- include other pyrazole derivatives and thiazole-containing compounds. These compounds may share similar structural features but differ in their functional groups or substituents. The uniqueness of 1H-Pyrazol-5-amine, 3-(4-bromophenyl)-1-(4-(4-methylphenyl)-2-thiazolyl)- lies in its specific combination of the pyrazole, bromophenyl, and thiazolyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

74101-23-8

Molecular Formula

C19H15BrN4S

Molecular Weight

411.3 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

InChI

InChI=1S/C19H15BrN4S/c1-12-2-4-14(5-3-12)17-11-25-19(22-17)24-18(21)10-16(23-24)13-6-8-15(20)9-7-13/h2-11H,21H2,1H3

InChI Key

ULEWLIZRTPXJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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